1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the third position and a chlorine atom at the fourth position on the pyrazole ring, making it a unique and valuable chemical entity .
Preparation Methods
The synthesis of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-pyrazole and 4-chloroacetophenone.
Reaction Conditions: The reaction between 4-bromo-1H-pyrazole and 4-chloroacetophenone is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazole ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols using reagents like potassium permanganate or sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as liver alcohol dehydrogenase, affecting metabolic pathways.
Pathways Involved: It interferes with oxidative phosphorylation and calcium uptake, leading to various biochemical effects.
Comparison with Similar Compounds
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:
4-Bromopyrazole: Similar in structure but lacks the ethanone group, making it less versatile in certain reactions.
4-Chloroacetophenone: While it shares the chloroacetophenone moiety, it does not have the pyrazole ring, limiting its applications in heterocyclic chemistry.
1-(4-Bromo-3-chlorophenyl)ethanone: This compound is structurally similar but lacks the pyrazole ring, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H8BrClN2O |
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Molecular Weight |
299.55 g/mol |
IUPAC Name |
1-[3-bromo-4-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3 |
InChI Key |
RLZVQPPPTCGIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)Br |
Origin of Product |
United States |
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